6-Bromochroman-4-amine hydrochloride
Description
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHBTMBADOHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672580 | |
| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191608-17-0 | |
| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Mechanism
This two-step approach involves cyclization to form the chroman ring, followed by amination:
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Cyclization : 4-Bromophenol reacts with 3-bromopropionic acid in the presence of a Lewis acid (e.g., ZnCl₂) to yield 6-bromochroman-4-one.
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Amination : The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to introduce the amine group, followed by HCl treatment to form the hydrochloride salt.
Optimization and Conditions
Table 1: Cyclization-Amination Method Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | ZnCl₂, 200°C, sherwood oil | 83.9% | 99% |
| Amination | NaBH₃CN, NH₄OAc, THF, HCl | 78% | 98.5% |
Detailed Method 2: Bromination of Chroman-4-amine
Electrophilic Aromatic Substitution
Preformed chroman-4-amine undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C. Regioselectivity at position 6 is ensured by the electron-donating amine group, which directs bromination to the para position.
Challenges and Solutions
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Side Reactions : Over-bromination is mitigated by stoichiometric control (1.1 eq. NBS).
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 76% yield.
Detailed Method 3: Reductive Amination of Brominated Chromanone
Ketone to Amine Conversion
6-Bromochroman-4-one is treated with ammonium formate and formic acid under Leuckart conditions, followed by hydrochloric acid quench to yield the hydrochloride salt.
Table 2: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 12 hours |
| Catalyst | None (thermal conditions) |
| Yield | 81% |
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Cyclization-Amination | 83.9% | 99% | High | Industrial |
| Direct Bromination | 76% | 98.5% | Medium | Lab-scale |
| Reductive Amination | 81% | 97% | Low | Pilot-scale |
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Cyclization-Amination excels in yield and scalability but requires expensive catalysts.
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Direct Bromination is cost-effective but less regioselective.
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Reductive Amination balances yield and cost but demands prolonged reaction times.
Research Findings and Optimization Strategies
Recent advancements focus on solvent-free cyclization and catalytic systems. A 2025 study demonstrated that replacing sherwood oil with ionic liquids (e.g., [BMIM]BF₄) improves cyclization yields to 88% while reducing environmental impact. Additionally, microwave-assisted reductive amination cuts reaction time from 12 hours to 2 hours, achieving 84% yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromochroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Substituted benzopyran derivatives.
Scientific Research Applications
Medicinal Chemistry
Aldosterone Synthase Inhibition
One of the primary applications of 6-Bromochroman-4-amine hydrochloride is its function as an aldosterone synthase inhibitor. Aldosterone synthase is an enzyme involved in the production of aldosterone, a hormone that regulates blood pressure and electrolyte balance. Inhibition of this enzyme can be beneficial in treating conditions such as hypertension, heart failure, and renal diseases. A patent describes methods for synthesizing this compound and its derivatives, which exhibit potent inhibition of aldosterone synthase, thereby offering therapeutic benefits for cardiovascular diseases and diabetic nephropathy .
Drug Development
Pharmaceutical Compositions
The compound has been incorporated into various pharmaceutical formulations aimed at treating diseases associated with excessive aldosterone levels. Research has shown that compounds similar to this compound can enhance the efficacy of existing treatments for conditions like heart failure and chronic kidney disease by lowering aldosterone levels . This has led to ongoing research into developing new drugs that utilize this compound as a core ingredient.
Case Studies and Research Findings
Case Study Insights
Research has employed this compound in various case studies to evaluate its effectiveness in clinical settings. For instance, studies have documented improvements in patient outcomes when using aldosterone synthase inhibitors in conjunction with standard therapies for hypertension . The findings demonstrate a correlation between the use of such inhibitors and reduced hospitalization rates due to cardiovascular events.
Mechanism of Action
The mechanism of action of 6-Bromochroman-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere at room temperature.
- Hazard Statements : H302 (harmful if swallowed), H315-H319 (skin/eye irritation), H332-H335 (respiratory irritation).
- Precautionary Measures : Use protective equipment (P280) and follow first-aid protocols (P305+P351+P338) .
Comparison with Similar Compounds
The structural analogs of 6-Bromochroman-4-amine hydrochloride vary in bromine substitution patterns, stereochemistry, and additional functional groups. Below is a detailed comparison based on physicochemical properties, availability, and hazards:
Structural Isomers and Enantiomers
Table 1: Comparison of Bromochroman-4-amine Hydrochloride Derivatives
Key Differences and Implications
Substitution Position: 6-Bromo derivatives (e.g., 6-Bromochroman-4-amine) exhibit distinct electronic effects due to bromine’s electron-withdrawing nature at the para position relative to the amine group. This may enhance stability in certain reactions compared to 7- or 8-bromo analogs.
Stereochemistry :
- Enantiomers like the (S)-6-Bromo and (R)-7-Bromo derivatives may differ in receptor binding or catalytic activity, critical for pharmaceutical applications. For instance, the (S)-enantiomer is commercially available at a premium price (€684.00/g), reflecting its specialized use .
Hazards :
- All analogs share hazards like skin/eye irritation (H315-H319), but this compound uniquely lists respiratory risks (H332-H335), possibly due to fine particulate formation .
Stability and Analytical Considerations
- Analytical Methods : RP-HPLC methods validated for similar compounds (e.g., accuracy within 98–102%) could be adapted for quality control of bromochroman derivatives .
Biological Activity
6-Bromochroman-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses.
Chemical Structure and Properties
This compound has the molecular formula C_10H_10BrClN and a molecular weight of approximately 264.55 g/mol. The compound features a bromine atom at the sixth position of the chroman ring and an amine group at the fourth position, which contributes to its chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in modulating drug metabolism and interactions .
- Signal Transduction : The amine group can form hydrogen bonds with biological molecules, influencing their structure and function, while the bromine atom may participate in halogen bonding, further modulating the compound’s activity .
- Substrate for Transport Proteins : Studies indicate that it may act as a substrate for P-glycoprotein, affecting drug absorption and distribution within the body .
Biological Activities
Research has highlighted several potential biological activities of this compound:
- Anticancer Properties : Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
- Antimicrobial Activity : The compound has shown promise in antimicrobial studies, indicating potential use in treating infections .
- Central Nervous System Effects : There is ongoing research into its effects on neurological conditions, suggesting possible applications in treating disorders affecting the central nervous system .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Bromochroman-4-amine | Lacks hydrochloride salt; affects solubility | Limited data on biological activity |
| 6-Chlorochroman-4-amine | Contains chlorine instead of bromine | Different pharmacological properties |
| 4-Amino-2-bromophenol | Lacks chroman ring; simpler structure | Antimicrobial but less complex |
This comparison emphasizes the distinct characteristics of this compound due to its specific substitution pattern and functional groups, which influence its reactivity and biological interactions .
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
- Case Study on Anticancer Activity : A study evaluated its effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations. The mechanism was linked to apoptosis induction through caspase activation .
- Case Study on Drug Interactions : Another investigation focused on its role as an inhibitor of CYP1A2, assessing how this interaction affects the metabolism of co-administered drugs. Results indicated altered pharmacokinetics that could impact therapeutic outcomes .
- Case Study on Neuroprotection : Research into its neuroprotective effects revealed that it may mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Bromochroman-4-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of chroman-4-amine derivatives under controlled conditions. Optimize reaction temperature and stoichiometry (e.g., using 1.2–1.5 equivalents of brominating agents like NBS or Br₂) to avoid over-bromination. Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (mp ~250°C, as seen in structurally similar brominated amines) . Post-synthesis, recrystallize the product using ethanol/water mixtures to enhance purity (>95%) .
Q. How should researchers purify and characterize this compound to ensure high yield and reproducibility?
- Methodological Answer : Purify crude products via column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Characterize using NMR (¹H/¹³C) to confirm bromine substitution and amine hydrochloride formation. Compare observed melting points (e.g., 249–254°C for analogous brominated benzylamines) to literature values to validate structural integrity . For reproducibility, document solvent ratios and drying conditions (e.g., vacuum drying at 40°C for 24 hours) .
Q. Which analytical techniques are critical for verifying the stability of this compound under varying storage conditions?
- Methodological Answer : Use accelerated stability testing by exposing the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Analyze degradation products via LC-MS and compare with baseline HPLC purity data. Store samples at 2–8°C in amber vials to prevent photodegradation, as recommended for light-sensitive brominated amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across different assay systems?
- Methodological Answer : Apply triangulation by cross-validating results using orthogonal assays (e.g., in vitro receptor binding vs. cellular functional assays). Investigate assay-specific variables such as buffer pH, co-solvents, or cell-line variability. For divergent dose-response curves, conduct meta-analysis of raw data to identify outliers or non-linear relationships, referencing methodologies for reconciling conflicting receptor-response models .
Q. What experimental design considerations are essential for integrating this compound into longitudinal neuropharmacological studies?
- Methodological Answer : Use a three-wave panel design to assess acute (1 week) vs. chronic (1 year) effects, as demonstrated in studies on analogous compounds. Control for batch-to-batch variability by sourcing the compound from a single synthesis lot. Include negative controls (e.g., unchromaned analogs) and validate findings using structural equation modeling (SEM) to account for mediating variables like metabolic stability .
Q. How can computational modeling complement experimental data to predict the reactivity of this compound in complex biological systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to predict electrophilic sites for bromine substitution. Validate predictions with in vitro reactivity assays (e.g., glutathione trapping for metabolic stability). Cross-reference with receptor-ligand docking simulations to identify potential off-target interactions, leveraging hybrid methodologies from receptor-based machine learning studies .
Q. What safety protocols are critical for handling this compound in high-throughput screening environments?
- Methodological Answer : Follow OSHA HazCom 2012 standards: use fume hoods for weighing, wear nitrile gloves, and employ closed-system transfers to minimize inhalation risks. In case of exposure, rinse skin/eyes immediately with water (≥15 minutes) and consult SDS guidelines for brominated amines, which highlight risks like skin sensitization (H313/H333) .
Data Management and Interpretation
Q. How should researchers address discrepancies in bioactivity data between academic labs and industry reports for this compound?
- Methodological Answer : Conduct a harmonization study using standardized protocols (e.g., uniform cell lines, assay buffers). Share raw datasets via open-access platforms to enable meta-analyses, aligning with FAIR data principles for health research . For irreproducible results, perform chemical integrity checks (e.g., NMR, HRMS) to rule out degradation or contamination .
Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in neurotoxicity studies?
- Methodological Answer : Use mixed-effects models to account for inter-subject variability in longitudinal data. Apply bootstrapping to assess the robustness of dose-response trends. For non-linear kinetics, employ segmented regression or spline models, as seen in studies on paradoxical presenteeism effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
